tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate
Description
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is a chemical compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
ITPFEPDHSLWUED-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from L-Phenylalanine
Overview
This method derives from patent CN113004227A, adapting its epoxide synthesis route to target the β-amino alcohol ester. The synthesis involves five stages: amino protection, active ester formation, ylide-mediated ketone synthesis, halogenation, and stereoselective reduction.
Reaction Steps and Conditions
Amino Protection and Esterification
L-Phenylalanine undergoes Boc (tert-butyloxycarbonyl) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base. Subsequent esterification with tert-butanol employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-Boc-L-phenylalanine tert-butyl ester.
Key Conditions
- Molar ratio: L-Phenylalanine : Boc₂O : tert-butanol = 1 : 1.2 : 1.5
- Temperature: 0°C to room temperature (RT)
- Yield: ~85% (combined protection and esterification)
Sulfoxide Ylide Formation
The active ester reacts with a sulfoxide ylide reagent (e.g., dimethylsulfonium methylide) in dimethyl sulfoxide (DMSO) at −20°C. This step introduces a ketone group at C2 while preserving the Boc-protected amino group.
Halogenation
The ketone intermediate undergoes halogenation using lithium chloride (LiCl) or bromide (LiBr) in the presence of methanesulfonic acid (MSA). This produces a α-halo ketone, critical for subsequent reduction.
Halogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | MSA (0.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to RT |
| Halogen source | LiCl/LiBr (1.5 eq) |
Stereoselective Reduction
Sodium borohydride (NaBH₄) in isopropanol reduces the α-halo ketone to a β-halo alcohol. Chiral ligands like (R)-BINAP ensure the (2R,3S) configuration via asymmetric induction.
Reduction Metrics
- Diastereomeric excess (d.e.): ≥95%
- Yield: 78%
Amination and Deprotection
The β-halo alcohol undergoes nucleophilic substitution with aqueous ammonia (NH₃) in acetonitrile at 60°C, replacing the halogen with an amino group. Final Boc deprotection uses trifluoroacetic acid (TFA) in DCM.
Asymmetric Catalytic Hydrogenation
Substrate Design
A β-keto ester precursor, tert-butyl 3-oxo-4-phenylbutanoate, serves as the hydrogenation substrate. The ketone at C3 is reduced to a hydroxyl group, while an amino group is introduced at C2 via reductive amination.
Catalytic System
Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable enantioselective hydrogenation. The reaction proceeds under 50 bar H₂ pressure in methanol at 25°C, achieving 92% enantiomeric excess (e.e.) for the (2R,3S) isomer.
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 0.5 mol% |
| Pressure | 50 bar H₂ |
| Solvent | Methanol |
| Temperature | 25°C |
Reductive Amination
The hydroxylated intermediate undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). This step installs the amino group with retention of configuration.
Enzymatic Resolution of Racemates
Racemic Synthesis
A racemic mixture of tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate is synthesized via non-stereoselective routes, such as the Curtius rearrangement of β-keto azides.
Lipase-Catalyzed Hydrolysis
Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3R) enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (2R,3S) ester is isolated with 99% e.e..
Enzymatic Resolution Metrics
| Parameter | Value |
|---|---|
| Enzyme loading | 10 wt% |
| Conversion | 50% (theoretical maximum) |
| e.e. (product) | 99% |
Comparative Analysis of Methods
Yield and Stereoselectivity
| Method | Overall Yield | Stereoselectivity (e.e. or d.e.) |
|---|---|---|
| Multi-Step Synthesis | 62% | 95% d.e. |
| Catalytic Hydrogenation | 75% | 92% e.e. |
| Enzymatic Resolution | 45% | 99% e.e. |
Industrial Applicability
The multi-step synthesis offers scalability but requires hazardous reagents (e.g., diazomethane). Catalytic hydrogenation is greener but demands high-pressure equipment. Enzymatic resolution is cost-effective for small-scale production but limited by racemate synthesis inefficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: NaBH4, methanol as a solvent.
Substitution: Various nucleophiles, solvents like DCM or acetonitrile, and catalysts like DMAP.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
The compound serves as a versatile building block for synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor modulators.
2. Neuroprotective Effects
Research indicates that derivatives of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate exhibit neuroprotective properties. In vitro studies have shown that these compounds can mitigate cell death induced by amyloid beta peptide aggregation, a hallmark of neurodegenerative diseases like Alzheimer's . Such findings suggest potential therapeutic applications in neurodegenerative disease management.
3. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing safer cancer therapies .
Biochemical Applications
1. Enzyme Inhibition Studies
this compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to act as a substrate or inhibitor provides insights into the biochemical pathways involving amino acids and their derivatives.
2. Peptide Synthesis
The compound is also used in the synthesis of peptides through coupling reactions. Its functional groups facilitate the formation of peptide bonds, making it a valuable reagent in peptide chemistry . This application is particularly relevant in drug development where peptides serve as therapeutic agents.
Material Science Applications
1. Polymer Chemistry
In materials science, this compound has potential applications in polymer synthesis. Its functional groups can be incorporated into polymer chains to impart specific properties such as increased solubility or enhanced mechanical strength.
2. Coatings and Adhesives
The compound's chemical structure allows it to be used in formulating coatings and adhesives with improved performance characteristics. The incorporation of amino and hydroxyl groups can enhance adhesion properties and durability under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
- tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
- tert-butyl carbamate
Uniqueness
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Biological Activity
Tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate, commonly referred to as tert-butyl phenylbutanoate, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.32 g/mol
- CAS Number : 204587-95-1
- IUPAC Name : tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
This compound exhibits various biological activities that can be attributed to its structural features:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various conditions.
- Neuroprotective Effects :
- Antioxidant Activity :
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Findings revealed that the compound reduced TNF-α production and protected against Aβ-induced cytotoxicity by approximately 20%, suggesting potential for use in neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Properties
In a separate study focusing on its anticancer potential, this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound's ability to modulate pathways associated with apoptosis and cell cycle regulation was highlighted as a promising avenue for cancer therapy .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
